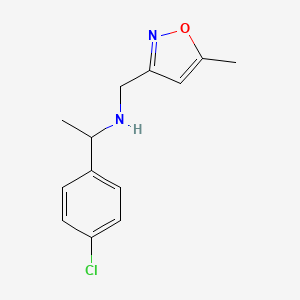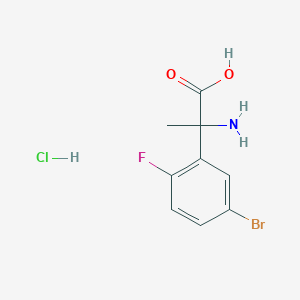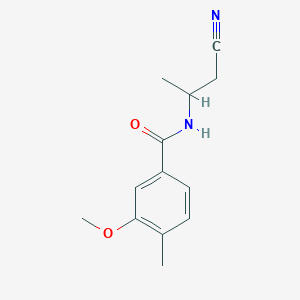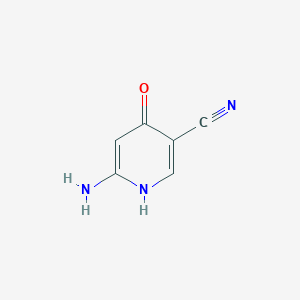
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO3S and a molecular weight of 284.16 g/mol . This compound is known for its unique chemical structure, which includes two chlorine atoms, a methoxyethyl group, and a dimethylbenzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation or reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their activity and function. Detailed pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Propriétés
Formule moléculaire |
C11H15Cl2NO3S |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-7-6-9(12)8(2)11(10(7)13)18(15,16)14-4-5-17-3/h6,14H,4-5H2,1-3H3 |
Clé InChI |
NHVJMTTWIJDZHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)NCCOC)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)


![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)

![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)






